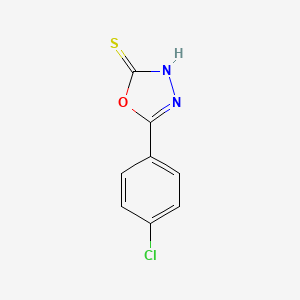

5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2OS/c9-6-3-1-5(2-4-6)7-10-11-8(13)12-7/h1-4H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUFWSGAENICYQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=S)O2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70942483 | |

| Record name | 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23766-28-1, 203268-67-1 | |

| Record name | 2-Mercapto-5-(4-chlorophenyl)-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23766-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol

Executive Summary

This guide provides an in-depth exploration of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,3,4-oxadiazole core is a recognized pharmacophore, and this specific derivative exhibits a wide range of biological activities, including antimicrobial, antifungal, and enzyme inhibition properties.[1][2][3] This document details a reliable, multi-step synthetic pathway starting from 4-chlorobenzoic acid. Furthermore, it establishes a comprehensive framework for the structural and purity verification of the synthesized compound using modern spectroscopic techniques, including FT-IR, NMR (¹H and ¹³C), and Mass Spectrometry. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a practical and scientifically grounded resource on this versatile molecule.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This scaffold has garnered immense attention in pharmaceutical research due to its unique electronic properties and structural stability.[2] It is considered a "privileged scaffold" in medicinal chemistry, as its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[4][5][6][7] The oxadiazole core often acts as a bioisostere for amide and ester functional groups, enhancing properties like metabolic stability and bioavailability.

The target molecule, this compound, incorporates several key features that contribute to its bioactivity. The 4-chlorophenyl group provides a lipophilic character, while the 1,3,4-oxadiazole ring acts as a rigid linker and a hydrogen bond acceptor. The thiol (-SH) group at the 2-position is particularly important; it is a versatile functional handle for synthesizing a variety of S-substituted derivatives and can also participate in crucial interactions with biological targets.[3][8] This compound is not only a potent bioactive agent in its own right but also a critical building block for the development of novel therapeutic agents and advanced materials.[1]

Synthesis Methodology: A Step-by-Step Approach

The synthesis of this compound is most effectively achieved through a well-established multi-step pathway starting from readily available 4-chlorobenzoic acid. This route is favored for its reliability and good overall yield.

Principle and Rationale

The core of this synthesis involves the construction of the 1,3,4-oxadiazole ring via the cyclization of an acylhydrazide intermediate. The overall process can be broken down into three primary stages:

-

Esterification: 4-chlorobenzoic acid is converted to its methyl ester. This initial step is crucial as it activates the carbonyl group, making it more susceptible to nucleophilic attack in the subsequent step.

-

Hydrazinolysis: The methyl ester reacts with hydrazine hydrate to form 4-chlorobenzohydrazide. This acylhydrazide is the key precursor containing the N-N bond necessary for forming the oxadiazole ring.

-

Cyclization: The acylhydrazide is treated with carbon disulfide in a basic alcoholic solution. The carbon disulfide provides the carbon atom for the C=S (thione) group, and the base facilitates the intramolecular cyclization to yield the final 1,3,4-oxadiazole-2-thiol.[9][10][11]

Overall Reaction Scheme

Caption: Multi-step synthesis of the target compound.

Detailed Experimental Protocol

Materials: 4-chlorobenzoic acid, Methanol (absolute), Sulfuric acid (conc.), Hydrazine hydrate (99%), Ethanol (absolute), Carbon disulfide, Potassium hydroxide, Hydrochloric acid (conc.), Distilled water.

Step 1: Synthesis of Methyl 4-chlorobenzoate

-

In a round-bottom flask, dissolve 4-chlorobenzoic acid in an excess of absolute methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, neutralize the excess acid with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ester.

Step 2: Synthesis of 4-Chlorobenzohydrazide

-

Dissolve the crude methyl 4-chlorobenzoate from the previous step in absolute ethanol.

-

Add an excess of hydrazine hydrate (99%) to the solution.

-

Reflux the mixture for 6-8 hours, during which a solid precipitate should form.

-

Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

-

Filter the solid product, wash with cold ethanol, and dry to obtain 4-chlorobenzohydrazide.

Step 3: Synthesis of this compound [3][9]

-

In a flask, dissolve 4-chlorobenzohydrazide and potassium hydroxide in absolute ethanol.

-

Cool the solution in an ice bath and add carbon disulfide dropwise while stirring.

-

Allow the mixture to stir at room temperature for 12-16 hours.

-

After the reaction is complete, pour the mixture into ice-cold water.

-

Acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3. A solid precipitate will form.[11]

-

Filter the precipitate, wash thoroughly with cold distilled water until the washings are neutral, and then dry.

-

Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure white crystals of this compound.[1][12]

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. This involves a combination of physical measurements and spectroscopic analysis.

Physicochemical Properties

A summary of the key physical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₈H₅ClN₂OS | [1][13] |

| Molecular Weight | 212.66 g/mol | [1][13] |

| Appearance | White amorphous powder/solid | [1][13] |

| Melting Point | 170-176 °C | [1][13][14] |

| Purity (Typical) | ≥ 97% (HPLC) | [1][13] |

Spectroscopic Analysis

Spectroscopy provides an unambiguous confirmation of the molecular structure.

Caption: Experimental workflow for synthesis and characterization.

3.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy The IR spectrum reveals the key functional groups present in the molecule. The absence of N-H stretching bands from the hydrazide precursor and the appearance of characteristic oxadiazole and thiol/thione bands are key indicators of successful synthesis.

| Functional Group | Characteristic Absorption (cm⁻¹) | Rationale |

| S-H Stretch | ~2550-2600 | Indicates the presence of the thiol tautomer.[15] Often weak. |

| C=S Stretch | ~1250-1300 | Indicates the presence of the thione tautomer. |

| C=N Stretch | ~1610-1670 | Confirms the imine bond within the oxadiazole ring.[16][17] |

| Aromatic C=C | ~1500-1600 | Stretching vibrations of the chlorophenyl ring.[15] |

| C-O-C Stretch | ~1000-1100 | Asymmetric stretching of the ether linkage in the oxadiazole ring.[15] |

| C-Cl Stretch | ~700-800 | Confirms the presence of the chloro-substituent on the phenyl ring.[16] |

Note: The compound can exist in thiol-thione tautomerism. In solid state and in solution, the thione form often predominates.[9][18]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the precise molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The aromatic protons on the 4-chlorophenyl ring will appear as two distinct doublets (an AA'BB' system) due to the symmetrical substitution pattern. A broad singlet in the downfield region (δ 13-15 ppm) is characteristic of the labile N-H proton of the thione tautomer or the S-H of the thiol tautomer.[15]

-

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The two carbons of the oxadiazole ring (C2 and C5) are highly deshielded and appear far downfield.

| Expected ¹H & ¹³C NMR Data | |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm) |

| Aromatic Protons (d, 2H, J ≈ 8.8 Hz) | ~7.60-7.80 |

| Aromatic Protons (d, 2H, J ≈ 8.8 Hz) | ~7.90-8.10 |

| N-H / S-H Proton (s, 1H, broad) | ~14.0-15.0 |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm) |

| Aromatic Carbons (4 signals) | ~125.0 - 138.0 |

| Oxadiazole Carbon (C5) | ~159.0 - 165.0 |

| Oxadiazole Carbon (C2, Thione) | ~175.0 - 182.0 |

(Note: Exact chemical shifts can vary based on solvent and concentration. The provided data is based on typical values for similar structures.)[15][19][20]

3.2.3. Mass Spectrometry (MS) Mass spectrometry is used to confirm the molecular weight of the compound. In Electron Impact (EI-MS) or Electrospray Ionization (ESI-MS), the spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z corresponding to the calculated molecular weight (212.66). The characteristic isotopic pattern of chlorine (a ~3:1 ratio for the M and M+2 peaks) provides definitive evidence for the presence of a single chlorine atom in the structure.

Applications and Future Perspectives

This compound is a molecule with demonstrated and potential utility across several scientific domains:

-

Pharmaceutical Development: The compound itself has shown good minimum inhibitory concentration (MIC) values against various bacterial and fungal strains.[3] Its derivatives have been explored as potent inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant targets in neurodegenerative diseases.[3] The scaffold is a cornerstone for developing new antimicrobial and anticancer agents.[1][2][7]

-

Agrochemicals: Due to its antifungal properties, this compound and its derivatives serve as leads in the development of new fungicides to protect crops and enhance agricultural productivity.[1]

-

Material Science: The rigid, stable heterocyclic structure makes it a candidate for incorporation into advanced polymers, potentially enhancing their thermal and chemical stability.[1]

-

Synthetic Chemistry: As a versatile building block, the thiol group can be easily alkylated or otherwise functionalized, providing access to large libraries of new chemical entities for screening in drug discovery programs.[3][8]

Future research will likely focus on the synthesis of novel derivatives, in-depth evaluation of their mechanisms of action in various biological systems, and exploration of their potential in materials science applications.

Conclusion

This guide has outlined a robust and reproducible methodology for the synthesis of this compound. The described multi-step process, beginning with 4-chlorobenzoic acid, is both practical and efficient. Furthermore, a comprehensive characterization protocol using FT-IR, NMR, and mass spectrometry has been detailed, providing the necessary tools to ensure the structural integrity and purity of the final product. The significant and diverse biological activities associated with this molecule underscore its importance as a valuable scaffold for continued research in drug discovery and applied chemistry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 3. wjpsonline.com [wjpsonline.com]

- 4. rroij.com [rroij.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharmaceutical activity of 1,3,4-oxadaizole in heterocyclic chemistry. a review [wisdomlib.org]

- 7. mdpi.com [mdpi.com]

- 8. wjpsonline.com [wjpsonline.com]

- 9. jchemrev.com [jchemrev.com]

- 10. Preparation Ligand 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol by New Method and Complexation with Transition Metals – Oriental Journal of Chemistry [orientjchem.org]

- 11. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 5-(4-Chlorphenyl)-1,3,4-oxadiazol-2-thiol 97% | Sigma-Aldrich [sigmaaldrich.com]

- 14. This compound CAS#: [m.chemicalbook.com]

- 15. asianpubs.org [asianpubs.org]

- 16. scielo.br [scielo.br]

- 17. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol CAS Number and properties

An In-depth Technical Guide to 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol

Introduction

This compound is a heterocyclic organic compound that has garnered significant attention within the scientific community. As a member of the 1,3,4-oxadiazole class, it serves as a versatile scaffold in medicinal chemistry and materials science. The presence of a reactive thiol group and a substituted phenyl ring provides a unique combination of lipophilicity and hydrogen bonding capability, making it a privileged structure for designing novel therapeutic agents and functional materials. This guide offers a comprehensive overview of its chemical identity, synthesis, biological activities, and potential applications for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

The compound is characterized by a five-membered 1,3,4-oxadiazole ring substituted with a 4-chlorophenyl group at the 5-position and a thiol group at the 2-position. It exists in a tautomeric equilibrium between the thiol and thione forms, a critical feature influencing its reactivity and biological interactions.

It is important to note that there appear to be two CAS Numbers associated with this compound in various databases. The most frequently cited CAS Number is 23766-28-1 , while 203268-67-1 is also referenced[1]. Researchers should verify the specific identifier associated with their material source.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 23766-28-1 | |

| 203268-67-1 | [1] | |

| Molecular Formula | C₈H₅ClN₂OS | [1][2] |

| Molecular Weight | 212.66 g/mol | [1] |

| Appearance | White amorphous powder / solid | [1] |

| Melting Point | 170-176 °C | [1][3] |

| Purity | ≥97-98% (as determined by HPLC) | [1] |

| InChI Key | MUFWSGAENICYQA-UHFFFAOYSA-N | [4] |

| SMILES | Sc1nnc(o1)-c2ccc(Cl)cc2 |

Synthesis and Characterization

The synthesis of this compound is a well-established multi-step process that typically begins with 4-chlorobenzoic acid. The general methodology involves the formation of a key intermediate, a carbohydrazide, followed by cyclization to construct the oxadiazole ring.

Synthetic Workflow

The synthesis can be logically divided into three primary stages: esterification, hydrazinolysis, and cyclization.

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following is a representative protocol synthesized from established literature procedures[5][6].

Step 1: Synthesis of Methyl 4-chlorobenzoate (Esterification)

-

To a solution of 4-chlorobenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified further if necessary.

Step 2: Synthesis of 4-Chlorobenzohydrazide (Hydrazinolysis)

-

Dissolve the methyl 4-chlorobenzoate from the previous step in absolute ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the mixture for several hours. A precipitate will typically form as the reaction progresses.

-

Cool the reaction mixture, collect the solid product by filtration, wash with cold ethanol, and dry to obtain 4-chlorobenzohydrazide.

Step 3: Synthesis of this compound (Cyclization)

-

Dissolve 4-chlorobenzohydrazide in ethanol containing potassium hydroxide to form the potassium salt.

-

Add carbon disulfide (CS₂) dropwise to the cooled solution while stirring.

-

Continue stirring at room temperature for several hours, followed by refluxing until the evolution of hydrogen sulfide gas ceases.

-

Cool the reaction mixture and pour it into ice-cold water.

-

Acidify the solution with a dilute mineral acid (e.g., HCl) to precipitate the crude product.

-

Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

Causality and Experimental Choices:

-

Esterification Catalyst: Sulfuric acid acts as a proton source to activate the carbonyl group of the carboxylic acid, facilitating nucleophilic attack by methanol.

-

Hydrazinolysis: Hydrazine is a potent nucleophile that readily displaces the methoxy group of the ester to form the stable hydrazide.

-

Cyclization Reagents: Carbon disulfide serves as the source of the C=S group in the final product. The basic conditions (KOH) are essential for deprotonating the hydrazide, which then attacks the CS₂ to initiate the cyclization process[6][7].

The final structure is typically confirmed using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, IR spectroscopy, and mass spectrometry[5][8].

Biological Activities and Therapeutic Potential

This oxadiazole scaffold is a cornerstone for developing agents with a wide spectrum of biological activities. Its derivatives have shown promise in several therapeutic areas.

Antimicrobial and Antifungal Activity

This compound itself exhibits significant antimicrobial and antifungal properties[1]. It has demonstrated good minimum inhibitory concentration (MIC) values against various bacterial and fungal strains[5]. This inherent activity makes it a valuable starting point for the synthesis of more potent antimicrobial agents. Its utility as a potent fungicide is also noted in agricultural applications[1]. The S-substituted derivatives have also been evaluated, showing a broad range of antibacterial activities[9].

Enzyme Inhibition

The compound and its derivatives are effective enzyme inhibitors.

-

Cholinesterase Inhibition: Certain S-substituted derivatives have displayed significant inhibitory activity against acetylcholinesterase (AChE) and moderate activity against butyrylcholinesterase (BChE), suggesting potential applications in managing neurodegenerative diseases like Alzheimer's[5].

-

Urease Inhibition: Other complex derivatives incorporating this scaffold have been identified as highly potent urease inhibitors, with IC₅₀ values significantly lower than the standard inhibitor, thiourea[10]. This is relevant for treating infections caused by urease-producing bacteria, such as Helicobacter pylori.

Antiviral Activity

Derivatives of the related 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol have been synthesized and tested for their antiviral properties, with some showing activity against the tobacco mosaic virus (TMV)[8]. This suggests that the core structure is amenable to modifications for developing antiviral agents.

Anticancer Potential

The broader family of 1,3,4-oxadiazoles is recognized for its potential in cancer therapy[7]. The structural features of this compound make it an attractive candidate for designing novel anticancer agents.

Safety, Handling, and Storage

Safety Information:

-

Hazard Codes: Xn (Harmful)[3].

-

GHS Pictogram: GHS07 (Exclamation Mark).

-

Hazard Statements: H302 (Harmful if swallowed).

-

Personal Protective Equipment (PPE): It is recommended to use gloves, eye shields, and a dust mask when handling the solid compound.

Storage:

-

Store in a cool, dry place. Recommended storage conditions are often between 0-8°C to ensure long-term stability[1].

Conclusion

This compound is a high-value chemical entity with a robust synthetic pathway and a diverse range of documented biological activities. Its utility as a versatile building block in drug discovery and agrochemical research is well-established. The demonstrated antimicrobial, antifungal, and enzyme-inhibiting properties provide a solid foundation for future research aimed at developing novel therapeutics and crop protection solutions. For scientists and researchers in the field, this compound represents a key starting material for exploring the vast chemical space of heterocyclic compounds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 95+% [m.chemicalbook.com]

- 3. This compound [amp.chemicalbook.com]

- 4. PubChemLite - this compound (C8H5ClN2OS) [pubchemlite.lcsb.uni.lu]

- 5. wjpsonline.com [wjpsonline.com]

- 6. asianpubs.org [asianpubs.org]

- 7. 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol|CAS 23766-27-0 [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure Elucidation of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol

Foreword: A Modern Approach to Structural Verification

The structural elucidation of novel chemical entities is a cornerstone of drug discovery and materials science. For heterocyclic compounds such as 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol, a molecule of significant interest due to its antimicrobial and antifungal properties, unambiguous structural confirmation is paramount.[1] This guide eschews a rigid, one-size-fits-all template. Instead, it presents a holistic and dynamic workflow tailored to this specific molecule, integrating empirical spectroscopic data with the predictive power of computational chemistry. As a self-validating system, this multi-pronged approach ensures the highest degree of confidence in the final structural assignment, a critical requirement for regulatory submission and further development.[2]

The narrative that follows is grounded in field-proven insights, explaining not just the "how" but the "why" behind each experimental and computational choice. We will proceed from synthesis to a multi-technique spectroscopic analysis, and finally to computational validation, demonstrating how these pillars synergize to build an unshakeable structural proof.

Chapter 1: The Strategic Workflow for Elucidation

Caption: Integrated workflow for structural elucidation.

Chapter 2: Synthesis and Foundational Data

Understanding the synthetic pathway is crucial as it provides context for the expected structure and potential byproducts. This compound is commonly synthesized from 4-chlorobenzoic acid.[3] This multi-step synthesis involves the formation of the corresponding ester, then a carbohydrazide, which is finally cyclized to form the 1,3,4-oxadiazole ring.[3][4]

Preliminary Data: Before intensive spectroscopic analysis, basic physical properties are ascertained.

This foundational data, particularly the molecular formula and weight, provides the initial targets for mass spectrometry verification.

Chapter 3: Spectroscopic Analysis: The Empirical Core

Spectroscopy is the primary tool for piecing together the molecular puzzle. We employ a suite of techniques to probe the molecule's functional groups, atomic connectivity, and overall mass.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying the Functional Groups

Causality: FT-IR spectroscopy is the first logical step as it provides a rapid and definitive fingerprint of the functional groups present. By passing infrared radiation through the sample, we can identify the characteristic vibrational frequencies of specific bonds (e.g., S-H, C=N, C-O), confirming the successful formation of the key structural motifs of the target molecule.[7]

Experimental Protocol:

-

Sample Preparation: A small amount of the synthesized compound (1-2 mg) is intimately mixed with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Pellet Formation: The mixture is compressed under high pressure using a hydraulic press to form a thin, transparent KBr pellet.

-

Data Acquisition: The pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[4]

Data Presentation: Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond | Functional Group/Vibration | Rationale & Authoritative Source |

| ~3100-3000 | C-H | Aromatic C-H stretch | Confirms the presence of the chlorophenyl ring. |

| ~2600-2550 | S-H | Thiol stretch | A key, though sometimes broad, band indicating the presence of the thiol group. Its position can be influenced by hydrogen bonding.[4] |

| ~1610-1500 | C=N / C=C | Imine / Aromatic ring stretches | Confirms the C=N bond within the oxadiazole ring and C=C bonds of the aromatic system.[4][7] |

| ~1300-1200 | C-N | C-N stretch | Associated with the oxadiazole ring structure. |

| ~1100-1000 | C-O-C | Ether stretch (cyclic) | A characteristic and crucial band confirming the C-O-C linkage within the 1,3,4-oxadiazole ring.[4] |

| ~850-800 | C-H | Aromatic C-H out-of-plane bend | Indicates para-substitution on the benzene ring. |

| ~750-700 | C-Cl | Carbon-chlorine stretch | Confirms the presence of the chloro-substituent. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Causality: While FT-IR confirms functional groups, NMR spectroscopy elucidates the precise connectivity of atoms, specifically the carbon and hydrogen framework.[8] ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR identifies all unique carbon atoms in the molecule.[3][9]

Experimental Protocol:

-

Sample Preparation: The compound (~10-20 mg) is dissolved in a deuterated solvent, typically DMSO-d₆, in an NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher).[4]

Caption: Numbering scheme for NMR assignment.

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

¹H NMR Data

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~14.0 - 15.0 | Singlet (broad) | 1H | SH/NH | The thiol proton exists in tautomeric equilibrium with the thione form. In DMSO, it often appears as a broad singlet due to exchange and hydrogen bonding.[4] |

| ~8.0 - 7.8 | Doublet | 2H | H-2', H-6' | These protons are ortho to the electron-withdrawing oxadiazole ring, thus they are deshielded and appear downfield. |

| ~7.7 - 7.5 | Doublet | 2H | H-3', H-5' | These protons are meta to the oxadiazole ring and ortho to the chlorine atom, appearing slightly upfield relative to H-2'/H-6'. |

¹³C NMR Data

| Predicted δ (ppm) | Assignment | Rationale |

|---|---|---|

| ~178 | C2 (C=S) | The thione carbon is highly deshielded and appears significantly downfield.[4] |

| ~159 | C5 | The carbon of the oxadiazole ring attached to the phenyl group.[4] |

| ~138 | C4' | The carbon atom of the phenyl ring bearing the chlorine atom. |

| ~130 - 128 | C2', C3', C5', C6' | Aromatic carbons. The specific shifts are influenced by the substituents. |

| ~125 | C1' | The ipso-carbon attached to the oxadiazole ring. |

Mass Spectrometry: The Final Verdict on Mass and Formula

Causality: Mass spectrometry provides the definitive molecular weight of the compound, serving as a crucial check on the elemental composition derived from the proposed structure. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

Experimental Protocol:

-

Sample Introduction: A dilute solution of the compound in a suitable solvent (e.g., methanol) is introduced into the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common technique for such molecules.[10]

-

Detection: The mass-to-charge ratio (m/z) of the resulting ions is measured.

Data Presentation: Expected Mass Spectrometry Data

| m/z Value | Ion | Rationale |

|---|---|---|

| ~212 / 214 | [M]⁺ | The molecular ion peak. The characteristic ~3:1 isotopic pattern for the [M]⁺ and [M+2]⁺ peaks is definitive proof of the presence of one chlorine atom. |

| Fragments | Various | Fragmentation of the molecular ion can provide further structural clues, such as the loss of the thiol group or cleavage of the oxadiazole ring.[4] |

Chapter 4: Computational Validation with Density Functional Theory (DFT)

Causality: While spectroscopic methods provide empirical evidence, computational chemistry offers a powerful tool for validation.[11] By modeling the molecule in silico, we can predict its properties and compare them to the experimental data. A strong correlation between the calculated and observed data provides an exceptional level of confidence in the structural assignment.[12]

Computational Protocol:

-

Software: Calculations can be performed using software packages like Gaussian.[11]

-

Method: Density Functional Theory (DFT) is a robust method for these calculations.

-

Functional/Basis Set: A common and effective combination is the B3LYP functional with a 6-311++G(d,p) basis set.[11]

-

Calculations:

-

Geometry Optimization: To find the lowest energy (most stable) conformation of the molecule.

-

Frequency Calculation: To predict the vibrational frequencies (for comparison with FT-IR data).

-

NMR Calculation: To predict the ¹H and ¹³C chemical shifts (for comparison with experimental NMR data).

-

The calculated vibrational frequencies and NMR chemical shifts should show a strong linear correlation with the experimental values, thereby validating the proposed structure.

Chapter 5: Conclusion: An Integrated and Irrefutable Elucidation

The molecular structure of this compound is confidently elucidated through a synergistic combination of analytical techniques. FT-IR spectroscopy confirms the presence of the key functional groups: the thiol, the aromatic chlorophenyl ring, and the C-O-C and C=N bonds of the 1,3,4-oxadiazole core. ¹H and ¹³C NMR spectroscopy precisely map the atomic connectivity, confirming the para-substitution pattern on the phenyl ring and the relative positions of all atoms. Mass spectrometry provides an exact molecular weight and the critical isotopic signature of chlorine, confirming the elemental composition. Finally, DFT calculations provide in silico validation, with predicted spectroscopic data closely matching the empirical results. This integrated, self-validating workflow provides an unambiguous and authoritative confirmation of the molecule's structure, paving the way for its further study and application.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 3. wjpsonline.com [wjpsonline.com]

- 4. asianpubs.org [asianpubs.org]

- 5. PubChemLite - this compound (C8H5ClN2OS) [pubchemlite.lcsb.uni.lu]

- 6. jchps.com [jchps.com]

- 7. updatepublishing.com [updatepublishing.com]

- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 9. researchgate.net [researchgate.net]

- 10. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. The 1,3,4-oxadiazole ring is a well-known pharmacophore, and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a thiol group at the 2-position and a 4-chlorophenyl moiety at the 5-position of the oxadiazole ring gives rise to a molecule with a unique combination of physicochemical properties and potential therapeutic applications.[3][4] This guide provides a comprehensive overview of the synthesis, physical and chemical properties, and potential applications of this promising compound.

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step process starting from 4-chlorobenzoic acid.[4] The general synthetic pathway involves the esterification of the carboxylic acid, followed by hydrazinolysis to form the corresponding carbohydrazide. This intermediate is then cyclized in the presence of carbon disulfide and a base to yield the final product.[4][5]

References

Investigating the Antimicrobial Potential of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol: A Technical Guide

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole scaffold, have emerged as a promising class of molecules with diverse biological activities. This technical guide provides an in-depth exploration of the antimicrobial potential of a specific derivative, 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol. We will delve into the synthetic pathway of this compound, its structural characterization, and a comprehensive suite of methodologies for evaluating its efficacy against a panel of pathogenic bacteria and fungi. Furthermore, this guide will explore potential mechanisms of action, offering a foundational framework for researchers, scientists, and drug development professionals engaged in the pursuit of new anti-infective therapies.

Introduction: The Imperative for Novel Antimicrobial Agents

The golden age of antibiotics is under threat. The relentless evolution of microorganisms has led to the emergence of multidrug-resistant (MDR) strains, rendering many of our frontline antibiotics ineffective. This silent pandemic of antimicrobial resistance (AMR) is a significant global health challenge, leading to increased morbidity, mortality, and healthcare costs. In this context, the exploration of new chemical entities with novel mechanisms of action is not just a scientific endeavor but a critical necessity.

The 1,3,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, known to be a bioisostere of amides and esters, which can enhance biological activity through hydrogen bonding interactions.[1] Derivatives of this heterocyclic system have demonstrated a wide spectrum of pharmacological properties, including antibacterial, antifungal, antiviral, and anti-inflammatory activities.[2][3] The subject of this guide, this compound, incorporates the 1,3,4-oxadiazole core with a 4-chlorophenyl substituent and a thiol group, features that are anticipated to contribute to its antimicrobial potential.[4][5] This document will serve as a comprehensive technical resource for the systematic investigation of this promising compound.

Synthesis and Characterization of this compound

The synthesis of this compound is a multi-step process that begins with a readily available starting material, 4-chlorobenzoic acid. The synthetic scheme is outlined below, followed by a detailed experimental protocol and methods for structural elucidation.

Synthetic Pathway

The synthesis proceeds through three key steps: esterification of the starting carboxylic acid, conversion to the corresponding hydrazide, and finally, cyclization to form the 1,3,4-oxadiazole ring.

References

The Rising Threat of Fungal Infections: Exploring the Antifungal Potential of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol and its Derivatives

A Technical Guide for Researchers and Drug Development Professionals

The escalating incidence of fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health and food security. The development of novel antifungal agents with unique mechanisms of action is a critical imperative. Among the promising scaffolds in medicinal chemistry, the 1,3,4-oxadiazole ring has garnered significant attention due to its diverse pharmacological activities. This in-depth technical guide focuses on the antifungal properties of a specific congener, 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol, and its derivatives, providing a comprehensive resource for researchers, scientists, and drug development professionals.

The 1,3,4-Oxadiazole Scaffold: A Privileged Structure in Antifungal Drug Discovery

The 1,3,4-oxadiazole nucleus is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. This scaffold is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability, and its ability to engage in various non-covalent interactions with biological targets. Numerous studies have demonstrated the broad-spectrum antimicrobial activity of 1,3,4-oxadiazole derivatives, including antibacterial, antiviral, and notably, antifungal effects.[1][2] The presence of a thiol group at the 2-position of the oxadiazole ring is often associated with enhanced biological activity.[1][3]

Synthesis of this compound and its Derivatives

The synthesis of the core compound, this compound, is a multi-step process that begins with a readily available starting material, 4-chlorobenzoic acid.[4] The general synthetic route involves the esterification of the carboxylic acid, followed by hydrazinolysis to form the corresponding hydrazide. Cyclization of the hydrazide with carbon disulfide in the presence of a base affords the desired 1,3,4-oxadiazole-2-thiol.

Experimental Protocol: Synthesis of this compound

Step 1: Esterification of 4-chlorobenzoic acid

-

To a solution of 4-chlorobenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, remove the excess methanol under reduced pressure.

-

Pour the residue into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the methyl 4-chlorobenzoate.

Step 2: Hydrazinolysis of methyl 4-chlorobenzoate

-

Dissolve the methyl 4-chlorobenzoate in ethanol.

-

Add hydrazine hydrate to the solution and reflux the mixture for 8-10 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature, and the 4-chlorobenzohydrazide will precipitate out.

-

Filter the solid, wash with cold ethanol, and dry to obtain the pure hydrazide.

Step 3: Cyclization to form this compound

-

Dissolve the 4-chlorobenzohydrazide in ethanol.

-

Add an equimolar amount of potassium hydroxide, followed by a slight excess of carbon disulfide.

-

Reflux the mixture for 12-16 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Acidify the solution with a dilute mineral acid (e.g., hydrochloric acid) to precipitate the product.

-

Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.[4]

Derivatives of the core compound can be synthesized by S-alkylation or S-acylation of the thiol group, introducing a wide range of substituents to explore structure-activity relationships.

Caption: Synthetic workflow for this compound and its derivatives.

In Vitro Antifungal Activity Evaluation

The antifungal potential of this compound and its derivatives is typically assessed using standardized in vitro susceptibility testing methods. The choice of method depends on the fungal species and the specific research question.

Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[5] The MIC is defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism after a specified incubation period.

Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility

-

Preparation of Inoculum: Prepare a standardized fungal inoculum from a fresh culture in a suitable broth (e.g., RPMI-1640) and adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilution of Test Compounds: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Inoculate each well with the standardized fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours, depending on the fungal species.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Agar Dilution Method

The agar dilution method is another common technique for determining the MIC of antifungal agents.[6][7] In this method, the antifungal agent is incorporated into the agar medium at various concentrations.

Experimental Protocol: Agar Dilution Assay for Antifungal Susceptibility

-

Preparation of Drug-Containing Plates: Prepare a series of agar plates (e.g., Sabouraud Dextrose Agar) containing twofold dilutions of the test compounds.

-

Inoculum Preparation: Prepare a standardized fungal inoculum as described for the broth microdilution method.

-

Inoculation: Spot a small, defined volume of the inoculum onto the surface of each agar plate.

-

Incubation: Incubate the plates at the appropriate temperature until growth is visible in the drug-free control plate.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits fungal growth.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The primary mechanism of action for many azole and oxadiazole-based antifungal agents is the inhibition of ergosterol biosynthesis, a crucial pathway for maintaining the integrity of the fungal cell membrane.[2][8] Ergosterol is the fungal equivalent of cholesterol in mammalian cells.

The key enzyme in this pathway is lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51).[1][9] This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the formation of ergosterol.

The nitrogen atoms in the 1,3,4-oxadiazole ring of compounds like this compound are believed to coordinate with the heme iron atom in the active site of lanosterol 14α-demethylase, thereby inhibiting its activity.[10] This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. The altered membrane composition disrupts its fluidity and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and cell death.[2][8]

Caption: Inhibition of ergosterol biosynthesis by this compound.

Structure-Activity Relationship (SAR)

The antifungal activity of this compound derivatives is significantly influenced by the nature of the substituents on the phenyl ring and at the 2-thiol position. Structure-activity relationship (SAR) studies are crucial for optimizing the antifungal potency and selectivity of these compounds.

-

Substituents on the Phenyl Ring: The presence of a halogen, such as the chloro group in the parent compound, is often associated with good antifungal activity. The position and nature of the substituent on the phenyl ring can modulate the electronic and steric properties of the molecule, thereby influencing its binding to the target enzyme.[4]

-

Derivatives at the 2-Thiol Position: Modification of the thiol group to form thioethers, thioesters, or other derivatives can have a profound impact on the antifungal activity. The introduction of bulky or lipophilic groups at this position can enhance membrane permeability and interaction with the active site of the target enzyme.[11] For instance, the introduction of aromatic five-membered heterocycles has been shown to promote antifungal activity.[4]

-

Thione-Thiol Tautomerism: The 1,3,4-oxadiazole-2-thiol moiety can exist in tautomeric equilibrium with its thione form. The predominant tautomer can influence the compound's ability to act as a hydrogen bond donor or acceptor, which is critical for target binding.

Quantitative Antifungal Activity Data

The following table summarizes the reported in vitro antifungal activity of some 1,3,4-oxadiazole derivatives against various fungal strains. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.

| Compound | Fungal Strain | Activity (MIC/EC50 in µg/mL) | Reference |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | Aspergillus fumigatus | Better than terbinafine | [12] |

| Various 5-aryl-1,3,4-oxadiazole-2-thiols | Aspergillus flavus, Mucor species, Aspergillus niger, Aspergillus fumigatus | Tested at 200 µg/mL | [3] |

| LMM5 (a 1,3,4-oxadiazole derivative) | Candida albicans | MIC: 32 | [13][14] |

| LMM11 (a 1,3,4-oxadiazole derivative) | Candida albicans | MIC: 32 | [13][14] |

| LMM6 (a 1,3,4-oxadiazole derivative) | Candida albicans | MIC: 8-32 | [5] |

| Derivative 5k (a 1,3,4-oxadiazole) | Exserohilum turcicum | EC50: 32.25 | [4] |

Future Perspectives and Conclusion

This compound and its derivatives represent a promising class of antifungal agents with a well-defined mechanism of action. The synthetic accessibility of this scaffold allows for extensive structural modifications to optimize potency, spectrum of activity, and pharmacokinetic properties. Future research should focus on:

-

Broad-Spectrum Activity: Screening against a wider panel of clinically and agriculturally relevant fungal pathogens, including resistant strains.

-

In Vivo Efficacy and Toxicity: Evaluating the in vivo efficacy and safety profiles of the most potent compounds in animal models of fungal infections.

-

Mechanism of Resistance: Investigating the potential for the development of resistance to these compounds and elucidating the underlying molecular mechanisms.

-

Combination Therapy: Exploring the synergistic potential of these compounds with existing antifungal drugs to enhance efficacy and combat resistance.

References

- 1. Lanosterol 14 alpha-demethylase (P45014DM): effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Breakpoints for the Classification of Anti-Candida Compounds in Antifungal Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

- 12. mdpi.com [mdpi.com]

- 13. Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: The Structural Significance of this compound

This compound belongs to the 1,3,4-oxadiazole class of heterocyclic compounds, which are known for a broad spectrum of biological activities, including antimicrobial, antifungal, and enzyme inhibition properties.[2][3] The presence of a thiol group at the 2-position and a 4-chlorophenyl substituent at the 5-position imparts specific chemical and biological characteristics that are crucial for its function. Accurate structural elucidation through spectroscopic methods is paramount for quality control, reaction monitoring, and understanding its mechanism of action.

A key structural feature of this molecule is the existence of thiol-thione tautomerism, where the proton on the sulfur atom can migrate to one of the nitrogen atoms of the oxadiazole ring.[4][5] Spectroscopic analysis, particularly NMR and IR, is instrumental in determining the predominant tautomeric form in different states (solid vs. solution). In solution, the thione form is often favored and better solvated.[6]

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; "this compound" [pos="0,2!"]; "Cl" [pos="-3.5,0!"]; "C1" [label="C", pos="-2.5,0!"]; "C2" [label="C", pos="-1.8,-1!"]; "C3" [label="C", pos="-0.5,-1!"]; "C4" [label="C", pos="0.2,0!"]; "C5" [label="C", pos="-0.5,1!"]; "C6" [label="C", pos="-1.8,1!"]; "C7" [label="C", pos="1.6,0!"]; "O" [label="O", pos="2.5,1!"]; "N1" [label="N", pos="3.5,0!"]; "N2" [label="N", pos="2.9,-1!"]; "C8" [label="C", pos="4.2,-1!"]; "S" [label="S", pos="5.5,-1!"]; "H_thiol" [label="H", pos="6,-0.5!"];

"C1" -- "C2" -- "C3" -- "C4" -- "C5" -- "C6" -- "C1"; "C4" -- "C7"; "C7" -- "O"; "O" -- "C8"; "C8" -- "N2"; "N2" -- "N1"; "N1" -- "C7"; "C8" -- "S"; "S" -- "H_thiol"; "C1" -- "Cl";

label="Thiol Tautomer"; fontsize=12; } enddot Caption: Thiol tautomer of the title compound.

dot graph "Molecular_Structure_Thione" { layout=neato; node [shape=plaintext]; "5-(4-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione" [pos="0,2.5!"]; "Cl" [pos="-3.5,0!"]; "C1" [label="C", pos="-2.5,0!"]; "C2" [label="C", pos="-1.8,-1!"]; "C3" [label="C", pos="-0.5,-1!"]; "C4" [label="C", pos="0.2,0!"]; "C5" [label="C", pos="-0.5,1!"]; "C6" [label="C", pos="-1.8,1!"]; "C7" [label="C", pos="1.6,0!"]; "O" [label="O", pos="2.5,1!"]; "N1" [label="N", pos="3.5,0!"]; "N2" [label="N", pos="2.9,-1!"]; "C8" [label="C", pos="4.2,-1!"]; "S" [label="S", pos="5.5,-1!"]; "H_thione" [label="H", pos="2.4,-1.5!"];

"C1" -- "C2" -- "C3" -- "C4" -- "C5" -- "C6" -- "C1"; "C4" -- "C7"; "C7" -- "O"; "O" -- "C8"; "C8" -- "N2"; "N2" -- "N1"; "N1" -- "C7"; "C8" -- "S" [style=double]; "N2" -- "H_thione"; "C1" -- "Cl";

label="Thione Tautomer"; fontsize=12; } enddot Caption: Thione tautomer of the title compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.

¹H NMR Spectroscopy

Experimental Protocol:

-

Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Expected ¹H NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~14.0 - 15.0 | Singlet (broad) | 1H | SH / NH (Thiol/Thione proton) |

| ~7.8 - 8.0 | Doublet | 2H | Aromatic protons (ortho to oxadiazole) |

| ~7.5 - 7.7 | Doublet | 2H | Aromatic protons (meta to oxadiazole) |

Interpretation: The most characteristic signal in the ¹H NMR spectrum is the downfield broad singlet corresponding to the labile proton of the thiol (S-H) or thione (N-H) group. Its chemical shift can be highly dependent on concentration and temperature. The aromatic region will display a typical AA'BB' system for the 1,4-disubstituted benzene ring. The two doublets, each integrating to 2H, correspond to the chemically non-equivalent protons on the chlorophenyl ring.

¹³C NMR Spectroscopy

Experimental Protocol:

-

Prepare a more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) for ¹³C NMR.

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum.

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~175 - 180 | C=S (Thione carbon) |

| ~160 - 165 | C-5 of oxadiazole ring |

| ~135 - 140 | C-Cl of the phenyl ring |

| ~129 - 132 | CH carbons of the phenyl ring |

| ~128 - 129 | CH carbons of the phenyl ring |

| ~120 - 125 | Quaternary carbon of the phenyl ring |

Interpretation: The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The signal for the C=S carbon in the thione tautomer is expected to appear significantly downfield.[5] The two carbons of the oxadiazole ring will have distinct chemical shifts, with the carbon attached to the chlorophenyl group appearing at a different field than the thione carbon.[7][8] The aromatic region will show four signals for the six carbons of the chlorophenyl ring due to symmetry.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol:

-

For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2600 - 2550 | Weak | S-H stretch (Thiol form) |

| ~1650 - 1600 | Strong | C=N stretch of the oxadiazole ring |

| ~1590 - 1450 | Medium-Strong | C=C aromatic ring stretches |

| ~1300 - 1200 | Strong | C=S stretch (Thione form) |

| ~1100 - 1000 | Strong | C-O-C stretch of the oxadiazole ring |

| ~850 - 800 | Strong | C-H out-of-plane bending (para-disubstituted ring) |

| ~750 - 700 | Strong | C-Cl stretch |

Interpretation: The IR spectrum will provide clear evidence for the key functional groups. The presence of a weak band around 2550-2600 cm⁻¹ would indicate the thiol (S-H) form, while a strong band around 1200-1300 cm⁻¹ is characteristic of the thione (C=S) group.[4] The strong absorption for the C=N stretching of the oxadiazole ring is a hallmark of this heterocyclic system.[7] The C-O-C stretching vibration further confirms the oxadiazole ring structure.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity.

Experimental Protocol:

-

Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electron Impact (EI) or Electrospray Ionization (ESI).

-

Acquire the mass spectrum.

Expected Mass Spectrometry Data:

| m/z | Interpretation |

| 212/214 | Molecular ion [M]⁺ peak (due to ³⁵Cl and ³⁷Cl isotopes) |

| 139/141 | [Cl-C₆H₄-C≡O]⁺ fragment |

| 111/113 | [Cl-C₆H₄]⁺ fragment |

Interpretation: The mass spectrum should show a characteristic molecular ion peak at m/z 212, with a smaller peak at m/z 214 in an approximate 3:1 ratio, which is indicative of the presence of a chlorine atom.[9] Fragmentation of the oxadiazole ring is a common pathway.

dot graph "Mass_Spec_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=10];

mol [label="[C₈H₅ClN₂OS]⁺\nm/z = 212/214"]; frag1 [label="[C₇H₄ClN₂S]⁺"]; frag2 [label="[C₇H₄ClO]⁺\nm/z = 139/141"]; frag3 [label="[C₆H₄Cl]⁺\nm/z = 111/113"];

mol -> frag2 [label="- CSN"]; frag2 -> frag3 [label="- CO"];

{rank=same; mol;} {rank=same; frag2;} {rank=same; frag3;} } enddot Caption: Plausible fragmentation pathway.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and Mass Spectrometry provides a self-validating system for its structural confirmation. The combined data from these techniques allow for an unambiguous identification of the compound, determination of its predominant tautomeric form, and confirmation of its molecular weight and key structural fragments. This guide serves as a foundational resource for scientists working with this important class of molecules, enabling them to confidently interpret their analytical data.

References

- 1. chemimpex.com [chemimpex.com]

- 2. wjpsonline.com [wjpsonline.com]

- 3. wjpsonline.com [wjpsonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the synthesis, crystal structure, and molecular geometry of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document elucidates the experimental determination of its solid-state architecture through single-crystal X-ray diffraction, complemented by a theoretical investigation of its molecular geometry using Density Functional Theory (DFT). Detailed protocols for its synthesis and characterization are provided, underpinned by insights into the rationale behind the experimental choices. The guide aims to serve as an authoritative resource for researchers engaged in the development of novel therapeutics and functional materials based on the 1,3,4-oxadiazole scaffold.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a 4-chlorophenyl substituent at the 5-position and a thiol group at the 2-position of the oxadiazole ring in this compound creates a molecule with a unique electronic and structural profile. This specific combination of functional groups is anticipated to modulate its biological activity and physicochemical properties, making it a promising candidate for further derivatization and drug design. A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanism of action and for designing more potent and selective analogues.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is typically achieved through a multi-step process commencing from 4-chlorobenzoic acid. The synthetic pathway is outlined below, followed by a summary of its spectroscopic characterization.

Synthetic Protocol

The synthesis involves three key steps: esterification of 4-chlorobenzoic acid, conversion to the corresponding hydrazide, and finally, cyclization with carbon disulfide.

Step 1: Esterification of 4-Chlorobenzoic Acid 4-chlorobenzoic acid is converted to its methyl ester, methyl 4-chlorobenzoate, by refluxing with methanol in the presence of a catalytic amount of sulfuric acid.

Step 2: Hydrazinolysis of Methyl 4-Chlorobenzoate The methyl ester is then reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux to yield 4-chlorobenzohydrazide.

Step 3: Cyclization to this compound The final step involves the cyclization of 4-chlorobenzohydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide, in an alcoholic solvent. The reaction mixture is refluxed, and upon cooling and acidification, the desired product precipitates.

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

The structure of the synthesized compound is confirmed using various spectroscopic techniques.

| Technique | Key Features and Expected Observations |

| FT-IR | - Broad absorption band in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching of the thiol tautomer. - A sharp peak around 2550-2600 cm⁻¹ for the S-H stretch. - Characteristic C=N stretching vibration around 1600-1650 cm⁻¹. - C-O-C stretching of the oxadiazole ring around 1050-1100 cm⁻¹. - C-Cl stretching in the aromatic region. |

| ¹H-NMR | - Aromatic protons of the 4-chlorophenyl ring appearing as two doublets in the region of δ 7.5-8.0 ppm. - A broad singlet for the N-H proton (if in a suitable solvent like DMSO-d₆), which is exchangeable with D₂O. - A singlet for the SH proton, which may be broad and its chemical shift can be concentration-dependent. |

| ¹³C-NMR | - Signals for the carbon atoms of the 4-chlorophenyl ring. - Two distinct signals for the carbon atoms of the 1,3,4-oxadiazole ring, with the C=S carbon appearing at a lower field. |

| Mass Spec. | - The molecular ion peak corresponding to the molecular weight of the compound (C₈H₅ClN₂OS, M.W. 212.66 g/mol ). |

Crystal Structure and Molecular Geometry

The definitive three-dimensional arrangement of atoms in the solid state is determined by single-crystal X-ray diffraction. This experimental data provides precise information on bond lengths, bond angles, and the overall conformation of the molecule, as well as how the molecules pack in the crystal lattice.

Experimental Crystal Structure

An experimental crystal structure for this compound has been determined and the data deposited in the Cambridge Crystallographic Data Centre (CCDC).[1] While a detailed analysis of the crystallographic data requires specialized software, the existence of this entry confirms the successful crystallization and structural determination of the compound. The CCDC deposition provides the fundamental data for understanding the solid-state conformation and intermolecular interactions.

Protocol for Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol-chloroform).

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays of a specific wavelength (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².

Computational Molecular Geometry

To complement the experimental data and to provide a detailed understanding of the molecular geometry in the gaseous phase, Density Functional Theory (DFT) calculations are employed.

Protocol for DFT-based Geometry Optimization

-

Initial Structure: The 2D structure of this compound is drawn and converted to a 3D structure using a molecular modeling software.

-

Computational Method: Geometry optimization is performed using a quantum chemistry software package like Gaussian. A suitable level of theory is chosen, for instance, the B3LYP functional with a 6-311++G(d,p) basis set.

-

Optimization: The energy of the molecule is minimized with respect to the positions of its atoms, leading to the most stable conformation.

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

Caption: Experimental and computational approaches to structural characterization.

Optimized Molecular Geometry (Theoretical)

The optimized geometry from DFT calculations reveals key structural features. The 1,3,4-oxadiazole ring is essentially planar. The 4-chlorophenyl ring is twisted with respect to the plane of the oxadiazole ring. The exocyclic sulfur atom and the hydrogen of the thiol group also lie close to the plane of the heterocyclic ring.

| Parameter | Description |

| Bond Lengths (Å) | Key bond lengths within the oxadiazole ring and between the rings will be determined. The C=S bond length is a key indicator of the thione tautomer. |

| Bond Angles (°) | The bond angles within the five-membered oxadiazole ring will deviate from the ideal 108° for a regular pentagon due to the different atoms and bonding. The angles around the substituent attachments are also of interest. |

| Dihedral Angles (°) | The dihedral angle between the plane of the 4-chlorophenyl ring and the 1,3,4-oxadiazole ring is a critical parameter that defines the overall conformation of the molecule. |

Potential Applications in Drug Development

The unique structural features of this compound make it a versatile scaffold for the development of new therapeutic agents.

-

Antimicrobial Agents: The 1,3,4-oxadiazole nucleus is a well-known pharmacophore in many antimicrobial drugs. The presence of the chlorophenyl group can enhance lipophilicity, potentially improving cell membrane penetration.

-

Anticancer Agents: Many 1,3,4-oxadiazole derivatives have shown potent anticancer activity through various mechanisms, including enzyme inhibition and disruption of cellular signaling pathways.

-

Enzyme Inhibitors: The thiol group can act as a key interacting moiety with the active sites of various enzymes, making this compound a candidate for the development of specific enzyme inhibitors.

Conclusion

This technical guide has provided a detailed overview of the synthesis, crystal structure, and molecular geometry of this compound. The elucidation of its three-dimensional structure through both experimental and computational methods offers a solid foundation for understanding its chemical behavior and biological activity. The protocols and data presented herein are intended to be a valuable resource for researchers in medicinal chemistry and materials science, facilitating the rational design of novel compounds based on this promising heterocyclic scaffold.

References

A Technical Guide to In Silico Docking of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol and Its Derivatives

This guide provides a comprehensive technical overview of the computational and in silico docking studies of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the methodologies and rationale behind the virtual screening of this class of molecules.

Introduction: The Therapeutic Potential of 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole scaffold is a cornerstone in the development of novel therapeutic agents due to its diverse pharmacological activities.[1][2] Derivatives of this heterocyclic core have demonstrated a wide spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][3] The subject of this guide, this compound, and its analogues have emerged as promising candidates for further investigation, particularly in the realm of oncology.[4][5]

The presence of the 1,3,4-oxadiazole ring, along with the 4-chlorophenyl substituent, imparts unique physicochemical properties to the molecule, influencing its binding affinity to various biological targets.[6] In silico molecular docking studies have become an indispensable tool in elucidating the potential mechanisms of action of these compounds, allowing for the prediction of binding modes and affinities with high-value protein targets.[7][8]

This guide will delve into the practical aspects of conducting in silico docking studies for this compound, with a particular focus on its potential as an anticancer agent through the inhibition of key protein kinases such as the Epidermal Growth Factor Receptor (EGFR).[5][9][10]

Strategic Approach to In Silico Analysis

A robust in silico docking study is not merely a computational exercise but a well-planned investigation grounded in biochemical and pharmacological principles. The following workflow outlines the key stages of a comprehensive docking study for this compound.

Caption: A generalized workflow for in silico molecular docking studies.

Part 1: Ligand and Protein Preparation - The Foundation of Accuracy

The fidelity of in silico docking results is critically dependent on the meticulous preparation of both the ligand (this compound) and the target protein.

Ligand Preparation

The three-dimensional structure of this compound must be accurately generated and optimized.

Step-by-Step Protocol:

-

2D Structure Generation: Draw the 2D structure of the molecule using chemical drawing software such as ChemDraw or Marvin Sketch.

-

Conversion to 3D: Convert the 2D structure into a 3D conformation.

-

Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation of the ligand.

-

File Format Conversion: Save the optimized 3D structure in a format compatible with the docking software (e.g., .mol2, .pdbqt).

Target Protein Identification and Preparation

Based on existing literature, several protein targets have been implicated in the biological activity of 1,3,4-oxadiazole derivatives. For the purpose of this guide, we will focus on the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain, a well-established target in cancer therapy.[1][5][9][10]